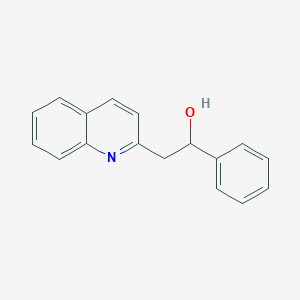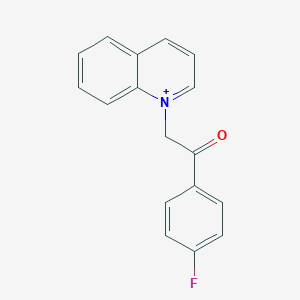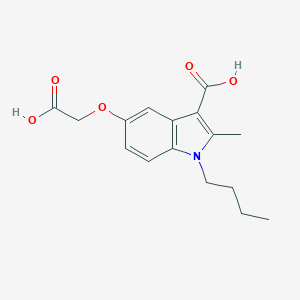![molecular formula C16H18N4O2 B271458 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile, also known as CPN, is a chemical compound with potential applications in scientific research. CPN is a heterocyclic compound that contains a naphthyridine ring system and a cyano group. This compound has been synthesized using various methods and has been studied for its potential biological activities.
Mécanisme D'action
The mechanism of action of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile is not well understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of enzymes involved in cell division and growth, such as topoisomerase and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study conducted by Singh et al., this compound was found to increase the levels of antioxidant enzymes in rat liver, suggesting that it has potential antioxidant properties. This compound was also found to decrease the levels of pro-inflammatory cytokines, indicating that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has several advantages for lab experiments, including its ease of synthesis and potential biological activities. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cells. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile can be synthesized using several methods, including the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with ammonia. Another method involves the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with hydrazine hydrate and sodium acetate. These methods have been reported to yield this compound with good yields and purity.
Applications De Recherche Scientifique
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has been studied for its potential biological activities, including its antimicrobial, antifungal, and anticancer properties. In a study conducted by Kumar et al., this compound was found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. This compound was also found to be cytotoxic against cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
4-amino-3,6-diethyl-2,5-dioxo-8,9-dihydro-7H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-11-7-5-6-9(11)12-10(8-17)15(21)20(4-2)14(18)13(12)16(19)22/h3-7,18H2,1-2H3 |
Clé InChI |
LBRNXLOGMJRODA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
SMILES canonique |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)


